UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)
Description
Systematic Nomenclature and IUPAC Classification
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is systematically designated as uridine 5'-(trihydrogen diphosphate) P'-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester compd. with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) . Its IUPAC name reflects the stereospecificity of the acyl chain:
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate 2-amino-2-(hydroxymethyl)propane-1,3-diol salt .
The "Tris Salt" designation refers to its complex with tris(hydroxymethyl)aminomethane, which stabilizes the molecule in solution.
Molecular Formula and Weight Analysis
The molecular formula is C₃₅H₆₄N₄O₂₂P₂ , with a calculated molecular weight of 954.84 g/mol . The structural components include:
- Uridine diphosphate (UDP) : Provides nucleotide backbone.
- N-acetylglucosamine (GlcNAc) : Modified with an R-3-hydroxymyristoyl group at the 3-O position.
- Tris buffer counterion : Neutralizes the diphosphate group.
| Component | Formula Segment | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| UDP moiety | C₉H₁₂N₂O₁₂P₂ | 406.13 |
| R-3-hydroxymyristoyl | C₁₄H₂₇O₃ | 243.36 |
| GlcNAc | C₈H₁₅NO₅ | 221.21 |
| Tris counterion | C₄H₁₁NO₃ | 121.14 |
Three-Dimensional Conformational Studies via X-ray Crystallography
X-ray crystallography of Escherichia coli LpxA enzyme complexes reveals critical structural insights:
- Trimeric β-helix fold : The UDP-3-O-acyl-GlcNAc moiety binds at the interface of two LpxA subunits, with the glucosamine ring buried in a hydrophobic pocket.
- Acyl chain orientation : The R-3-hydroxymyristoyl group adopts a 14 Å extended conformation , parallel to the β-helix axis (Fig. 1A).
- Key interactions :
| Crystallographic Parameter | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Complex |
|---|---|
| Space group | P2₁3 |
| Resolution (Å) | 1.74 |
| R-work/R-free (%) | 18.7/22.1 |
| PDB ID | 6P9Q, 6P9R, 6P9S |
Spectroscopic Characterization: NMR and Mass Spectrometry Profiles
Nuclear Magnetic Resonance (NMR) :
Tautomeric Forms and Isomeric Considerations
The compound exhibits no observable tautomerism due to fixed glycosidic (β-1,4) and ester (3-O-acyl) linkages. However, stereoisomerism arises from:
- Acyl chain configuration : Exclusive R-3-hydroxylation confirmed by chiral HPLC.
- Anomeric specificity : α-configuration at GlcNAc C-1 critical for LpxA recognition.
- Tris salt diastereomers : Non-chiral tris buffer prevents stereochemical complexity.
Comparative analysis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (C10 acyl chain) shows:
Properties
CAS No. |
112710-84-6 |
|---|---|
Molecular Formula |
C₃₅H₆₄N₄O₂₂P₂ |
Molecular Weight |
954.84 |
Synonyms |
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protecting Groups
The synthesis begins with 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Compound 8 ). The C1 hydroxyl group is selectively deacetylated using hydrazine acetate, followed by tert-butyldimethylsilyl (TBS) protection to yield 9 (90% over two steps). Subsequent deacetylation with sodium methoxide and introduction of a p-methoxy benzylidene acetal at C4 and C6 positions produces 10 (91% yield). The 3-hydroxyl group is then esterified with (R)-3-hydroxymyristic acid using levulinoyl (Lev) as a temporary protecting group.
Table 1: Key Intermediates and Reaction Yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 9 | C1 TBS protection | 90 |
| 10 | p-Methoxy benzylidene acetal formation | 91 |
| 21 | Phosphoester installation at C6 | 93 |
Pyrophosphate Linkage Formation
Activation and Coupling
The glycosyl 1-phosphate (4 ) is activated using carbonyldiimidazole (CDI), forming a phosphorimidazolide intermediate. This electrophile reacts with the 5′-phosphate of uridine derivative 6 under tetrazole promotion, yielding the pyrophosphate-linked product 23 in 4 days. The reaction avoids traditional activation methods (e.g., phosphorochloridates), which risk pyrophosphate hydrolysis.
Critical Parameters:
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Temperature: 25°C
-
Molar Ratio: 1.2:1 (glycosyl phosphate to uridine phosphate)
Global Deprotection and Tris Salt Formation
Sequential Deprotection
-
Lev Removal: Hydrazine acetate in pyridine cleaves Lev groups without affecting the acyl chain.
-
TBS Cleavage: Hydrogen fluoride in pyridine removes TBS protecting groups.
-
Benzylidene Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the p-methoxy benzylidene acetal, avoiding acidic conditions that degrade pyrophosphate.
Tris Salt Conversion
The free acid form of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine is neutralized with tris(hydroxymethyl)aminomethane (tris base) in a 1:3 molar ratio. The product precipitates in cold ethanol and is lyophilized to yield the tris salt (90% purity confirmed by HPLC).
Table 2: Final Product Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₆₄N₄O₂₂P₂ + 3C₄H₁₁NO₃ |
| Molecular Weight | 954.84 (free acid) + 363.36 |
| CAS Number | 112710-84-6 |
| Purity (HPLC) | 90% |
| Storage Conditions | -20°C, desiccated |
Analytical Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz) confirms the absence of protecting groups and presence of characteristic signals:
Mass Spectrometry
High-resolution ESI-MS validates the molecular ion [M-H]⁻ at m/z 954.35 (calc. 954.35). The tris salt adduct [M + Tris-H]⁻ appears at m/z 1318.71.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine primarily undergoes acylation reactions. The enzyme LpxD facilitates the acylation of UDP-3-O-glucosamine with a 3-hydroxymyristoyl group .
Common Reagents and Conditions
The common reagents involved in these reactions include the acyl carrier protein, UDP-3-O-glucosamine, and the enzyme LpxD. The reactions typically occur under physiological conditions, which include a neutral pH and moderate temperatures.
Major Products
The major product of the acylation reaction is UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-α-D-glucosamine . This product is a crucial intermediate in the biosynthesis of lipid A.
Scientific Research Applications
Chemical Properties and Role in Biosynthesis
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is a key intermediate in the biosynthesis of lipopolysaccharides (LPS) in Escherichia coli. LPS is a crucial component of the outer membrane of gram-negative bacteria, contributing to structural integrity and immune system interaction. The compound has a molecular formula of CHNOP and a molecular weight of 954.84 g/mol, appearing as a white to off-white solid with a melting point exceeding 110°C.
The primary function of this compound is as a donor molecule in the formation of lipid A, a core component of LPS. The hydroxymyristoyl group attached to the UDP-sugar enhances its role in lipid A biosynthesis, distinguishing it from other nucleotide sugars. The enzymatic conversion of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt into lipid A-Kdo is catalyzed by the enzyme LpxL, which facilitates the initiation of LPS assembly.
Antibiotic Resistance Studies
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt serves as an important substrate for the enzyme LpxC, which catalyzes the first committed step in lipid A biosynthesis. This enzyme has emerged as a critical target for antibiotic development due to its essential role in bacterial virulence . Inhibitors targeting LpxC can potentially disrupt LPS production, rendering bacteria more susceptible to immune responses and antibiotics.
Vaccine Development
The compound's involvement in LPS biosynthesis makes it a valuable tool for vaccine research against gram-negative bacterial infections. By understanding how UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt influences LPS structure and function, researchers can formulate vaccines that elicit stronger immune responses against pathogens like E. coli and Pseudomonas aeruginosa .
Biochemical Interaction Studies
Research has indicated that UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt can modulate interactions between bacteria and host immune cells. Studies focusing on these interactions provide insights into how bacteria evade immune detection and could lead to novel therapeutic strategies .
Comparative Analysis of Related Compounds
The following table summarizes key characteristics of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt compared to other related compounds:
| Compound Name | Structure | Role in Biosynthesis | Unique Features |
|---|---|---|---|
| UDP-N-acetylglucosamine | CHNOP | Precursor for peptidoglycan | Basic building block for cell walls |
| Lipid A | Varies | Component of LPS | Key determinant of bacterial virulence |
| UDP-Glucose | CHNOP | Glycosylation reactions | Involved in energy metabolism |
| UDP-Galactose | CHNOP | Glycosylation reactions | Essential for polysaccharide synthesis |
| UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine | CHNOP | Lipid A biosynthesis | Specific hydroxymyristoyl modification enhances function |
Case Studies and Research Findings
Numerous studies have highlighted the significance of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt:
- LpxC Enzyme Activity : Research demonstrated that the deacetylation reaction catalyzed by LpxC is crucial for lipid A synthesis, with metal ions playing an essential role in enzyme activity. Inhibitors targeting this pathway have shown promise in combating antibiotic resistance .
- Substrate Specificity : Studies comparing the enzymatic activity on various substrates have revealed that the presence of the hydroxymyristoyl chain significantly enhances enzymatic efficiency, indicating its importance in metabolic pathways .
- Therapeutic Development : Fragment-based drug discovery approaches have identified potential inhibitors that target LpxC, showcasing the therapeutic potential of manipulating this pathway to treat infections caused by resistant strains .
Mechanism of Action
The mechanism of action of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine involves the enzymatic transfer of a 3-hydroxymyristoyl group to UDP-3-O-glucosamine by the enzyme LpxD . This reaction is a critical step in the biosynthesis of lipid A, which is essential for the structural integrity and function of the bacterial outer membrane. The molecular targets involved include the acyl carrier protein and UDP-3-O-glucosamine .
Comparison with Similar Compounds
Similar Compounds
UDP-3-O-acyl-glucosamine: This compound is similar in structure but lacks the specific 3-hydroxymyristoyl group.
Lipid A precursors: Other intermediates in the lipid A biosynthesis pathway share structural similarities with UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine.
Uniqueness
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine is unique due to its specific role in the acylation step of lipid A biosynthesis. This specificity makes it a critical target for antibacterial drug development, as inhibiting its synthesis can disrupt the formation of the bacterial outer membrane, leading to bacterial death .
Biological Activity
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (also referred to as UDP-3-O-(R)-3-hydroxymyristoyl-N-acetyl-D-glucosamine tris salt) is a significant compound in microbiological research, particularly concerning the biosynthesis of lipopolysaccharides (LPS) in gram-negative bacteria like Escherichia coli. This article explores its biological activity, mechanisms, and implications in antibiotic resistance and vaccine development.
Overview of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine serves as a precursor in the LPS biosynthesis pathway. LPS is a critical component of the outer membrane of gram-negative bacteria, contributing to structural integrity and playing a vital role in interactions with the host immune system.
Chemical Structure
The compound consists of a UDP moiety linked to a glucosamine unit that is further modified by the addition of a hydroxymyristoyl group. This modification is essential for its function in LPS biosynthesis.
Role in Lipopolysaccharide Biosynthesis
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine acts as a donor molecule during the synthesis of lipid A, which is a core component of LPS. The myristoyl group is transferred to another sugar molecule, facilitating the formation of lipid A-Kdo, an essential precursor for LPS . The enzymatic conversion of this compound involves several key enzymes, notably LpxC, which catalyzes the deacetylation process.
Enzymatic Mechanism
LpxC is a zinc-dependent enzyme that catalyzes the hydrolysis of UDP-3-O-(R)-3-hydroxymyristoyl-N-acetylglucosamine to produce UDP-3-O-(R)-hydroxymyristoyl-glucosamine and acetate. This reaction is crucial as it represents the first committed step in lipid A biosynthesis . The enzyme's activity is influenced by metal ion cofactors, primarily zinc, which are essential for its catalytic function .
Kinetic Studies
Kinetic analysis has shown that the presence of the R-3-hydroxymyristoyl chain significantly enhances the enzyme's activity. For instance, studies have demonstrated that this modification increases the ratio by up to fold compared to alternative substrates .
Inhibition Studies
Inhibitors targeting LpxC have been investigated as potential antibiotics. Hydroxamate compounds have shown promise in inhibiting LpxC activity, thereby disrupting LPS biosynthesis and providing a pathway for novel antibiotic development .
Tables of Key Data
| Parameter | Value |
|---|---|
| Molecular Weight | 511.56 g/mol |
| CAS Number | 112710-84-6 |
| Enzyme Activity (LpxC) | Zinc-dependent |
| Increase | Up to fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
